Trimethyl((tributylstannyl)ethynyl)silane

Nucleoside synthesis Palladium-catalyzed cross-coupling Alkyne dimerization suppression

Trimethyl((tributylstannyl)ethynyl)silane (CAS 81353-38-0), also named 1-(tributylstannyl)-2-(trimethylsilyl)acetylene, is a bifunctional organometallic reagent combining a trialkyltin moiety with a TMS-protected alkyne within a single C17H36SiSn framework. This compound serves as a surrogate for acetylene gas in palladium-catalyzed cross-coupling reactions, enabling the sequential installation of ethynyl groups via Stille coupling at the C–Sn bond, while the TMS group acts as a placeholder for further functionalization or protiodesilylation.

Molecular Formula C17H36SiSn
Molecular Weight 387.3 g/mol
CAS No. 81353-38-0
Cat. No. B105478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl((tributylstannyl)ethynyl)silane
CAS81353-38-0
SynonymsTributylstannyl)(trimethylsilyl)acetylene;  (Trimethylsilylethynyl)tributylstannane; _x000B_Tributyl(trimethylsilylethynyl)stannane;  Tributyl(trimethylsilylethynyl)tin; _x000B_Trimethyl(2-tributylstannylethynyl)silan;  Trimethyl[(tributylstannyl)ethynyl]silane; 
Molecular FormulaC17H36SiSn
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C
InChIInChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3;
InChIKeyJGOIIPRSFZFFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl((tributylstannyl)ethynyl)silane (CAS 81353-38-0): An Organotin Acetylide Synthon for Chemoselective Coupling


Trimethyl((tributylstannyl)ethynyl)silane (CAS 81353-38-0), also named 1-(tributylstannyl)-2-(trimethylsilyl)acetylene, is a bifunctional organometallic reagent combining a trialkyltin moiety with a TMS-protected alkyne within a single C17H36SiSn framework . This compound serves as a surrogate for acetylene gas in palladium-catalyzed cross-coupling reactions, enabling the sequential installation of ethynyl groups via Stille coupling at the C–Sn bond, while the TMS group acts as a placeholder for further functionalization or protiodesilylation [1]. Its dual reactivity profile distinguishes it from simpler alkynylstannanes and terminal silylacetylenes, positioning it as a strategic intermediate in medicinal chemistry and materials science.

Bifunctional organometallic synthon for chemoselective acetylene installation
Stille coupling at C–Sn with orthogonal TMS-protected alkyne handle
Suitable for palladium-catalyzed cross-coupling in medicinal chemistry and materials science

Why Trimethyl((tributylstannyl)ethynyl)silane Cannot Be Replaced by Generic Alkynylstannanes or Terminal Alkynes


Generic substitution with terminal silylacetylenes (e.g., TMS-acetylene) or simple alkynylstannanes (e.g., tributyl(ethynyl)tin) fails because this compound uniquely addresses two critical side reactions in cross-coupling chemistry: alkyne homocoupling (dimerization) and substrate hydrodehalogenation. Terminal alkynes are prone to Glaser–Hay-type oxidative dimerization under Sonogashira conditions [1], while simple alkynylstannanes lack a protected acetylene handle for orthogonal deprotection and can participate in unwanted competing cross-couplings [2]. The evidence below quantifies how the bifunctional Sn/Si architecture of this compound delivers superior chemoselectivity, yield, and synthetic flexibility that directly impacts procurement decisions.

Terminal silylacetylenes may undergo alkyne homocoupling dimerization, leading to complete loss of desired product
Simple alkynylstannanes lack a protected acetylene handle and can participate in unwanted competing cross-couplings
Bis(tributylstannyl)acetylene does not provide orthogonal deprotection; tributyl(ethynyl)tin leaves the terminal alkyne unprotected during coupling

Quantitative Differentiation Evidence for Trimethyl((tributylstannyl)ethynyl)silane Against Closest Analogs


Complete Suppression of Alkyne Homocoupling Dimerization vs. Trimethylsilylacetylene

In the Sonogashira coupling of 5-iodoimidazole nucleoside 8 with alkynes, trimethylsilylacetylene (TMS-acetylene) produced the undesired homocoupling dimer 10a as the sole isolable product, yielding 0% of the desired 5-ethynyl derivative. Replacing the terminal alkyne with Trimethyl((tributylstannyl)ethynyl)silane under Stille conditions (without triethylamine) completely eliminated dimer formation and furnished the desired TMS-protected ethynyl product 9a in good yield [1]. The mechanistic basis is that the C–Sn bond undergoes selective Pd-catalyzed coupling, while the TMS-capped alkyne terminus is chemically inert to the homocoupling pathway.

Homocoupling suppression
Head-to-head
0% dimer with stannane vs. 100% dimer with TMS-acetylene
Complete shift to desired cross-coupling product
Stille vs. Sonogashira conditions on nucleoside substrate
Nucleoside synthesis Palladium-catalyzed cross-coupling Alkyne dimerization suppression

Reduction of Hydrodehalogenation Side Reaction vs. Terminal Alkynes in Nucleoside Substrates

In the synthesis of ETCAR analogues, peracetylated 5-iodo triazole substrate 15 underwent Pd(0)-catalyzed coupling with terminal alkynes to give the desired 5-alkynyl products in 50–71% yield, with significant competitive hydrodehalogenation to compound 19 observed. Under identical conditions, Trimethyl((tributylstannyl)ethynyl)silane delivered the TMS-ethynyl product ETCAR in 72% yield, and critically, the C–Sn coupling manifold operates independently of the hydridopalladium species responsible for hydrodehalogenation [1]. On acetonide-protected substrate 16, hydrodehalogenation predominated with terminal alkynes, whereas the stannane reagent still gave productive coupling with only a slight yield decrease [1]. This evidence demonstrates superior tolerance to substrates prone to reductive dehalogenation.

Hydrodehalogenation reduction
Head-to-head
Up to 22 percentage points yield improvement; reduced byproduct formation
Supports coupling on dehalogenation-sensitive substrates
Comparison with terminal alkynes on triazole nucleosides
Triazole nucleoside synthesis Hydrodehalogenation suppression Cross-coupling yield optimization

Orthogonal Ethynyl Donor Role: Stille Coupling at C–Sn vs. Protiodesilylation at C–Si, Compared to Bis(tributylstannyl)acetylene

In the total synthesis of (+)-kibdelone A, Trimethyl((tributylstannyl)ethynyl)silane was Stille-coupled with highly substituted aryl bromide 24. Post-coupling, the TMS group was selectively removed with AgNO3·pyridine in aqueous acetone in 93% yield to unmask the terminal alkyne [1]. This two-step sequence—Stille ethynylation followed by mild protiodesilylation—cannot be replicated with bis(tributylstannyl)acetylene (which introduces two stannyl groups requiring destannylation) or with non-silylated alkynylstannanes (which directly install a terminal alkyne susceptible to subsequent side reactions). The TMS cap provides an orthogonal protecting group that is stable during the coupling step yet cleavable under mild, neutral conditions compatible with complex polyfunctional substrates.

Orthogonal deprotection
Class-level
93% TMS removal yield post-Stille coupling on complex natural product intermediate
Enables sequential ethynylation and mild unmasking
AgNO3·pyridine protiodesilylation; data to verify for specific substrate
Sequential deprotection strategy Orthogonal functionalization Natural product synthesis

Favorable Toxicity Profile vs. Trimethylstannyl Analogs in Stille Coupling Reagent Selection

Trialkyltin compounds used in Stille couplings exhibit a well-established structure–toxicity relationship: trimethylstannyl (Me3Sn) derivatives are approximately 1000-fold more toxic than their tributylstannyl (Bu3Sn) counterparts, despite offering marginally higher reactivity [1]. Trimethyl((tributylstannyl)ethynyl)silane incorporates the safer tributyltin motif (three n-butyl groups on tin) rather than the highly neurotoxic trimethyltin motif. For equivalent coupling applications where Me3Sn-substituted ethynylsilanes could theoretically be substituted, this compound provides comparable Stille reactivity at the C–Sn bond while reducing acute toxicity by roughly three orders of magnitude [1]. This differential is a critical factor when selecting reagents for scale-up or routine use in a synthetic laboratory.

Reagent safety profile
Class-level
Approx. 1000-fold lower acute toxicity for Bu3Sn vs. Me3Sn motif
Supports safer reagent selection for scale-up
Class-level organotin structure-toxicity review
Organotin toxicity Stille coupling safety Reagent hazard comparison

Procurement-Relevant Application Scenarios for Trimethyl((tributylstannyl)ethynyl)silane


Synthesis of TMS-Protected 5-Ethynyl Nucleosides Where Terminal Alkynes Dimerize

In medicinal chemistry programs targeting IMP dehydrogenase inhibitors (e.g., EICAR, ribavirin analogs), Sonogashira coupling of terminal silylacetylenes to 5-iodoimidazole or triazole nucleosides is plagued by alkyne homocoupling [1]. This compound replaces the C–H coupling partner with a C–Sn bond for Stille coupling, completely suppressing dimer formation and delivering the protected ethynyl nucleoside as a single cross-coupled product [1]. The TMS group is then retained for downstream transformations or removed under mild conditions, enabling reliable late-stage diversification of antiviral and anticancer nucleoside leads.

Ethynylation of Highly Substituted Aryl Halides in Total Synthesis of Polycyclic Natural Products

Complex polyaromatic substrates in target molecules such as (+)-kibdelone A and lactonamycins require a robust ethynyl donor that tolerates sterically congested aryl bromides. This reagent has been demonstrated to achieve 91% yield in Stille coupling to a highly substituted bromoarene, outperforming alternative three-step sequences [1]. The subsequent quantitative removal of the TMS group under silver(I) catalysis (93% yield) reveals a terminal alkyne poised for further elaboration, obviating the need for separate protecting group introduction steps [1].

Nucleoside Modification Under Substrate-Controlled Reductive Dehalogenation Risk

When coupling to iodinated nucleoside substrates bearing acetonide or acetyl protecting groups, the propensity for hydrodehalogenation can outpace productive Sonogashira coupling with terminal alkynes [1]. This stannyl reagent mitigates this pathway by utilizing a Pd(0)/Pd(II) catalytic cycle that does not generate the hydridopalladium intermediates responsible for reductive dehalogenation. The result is a 72% isolated yield of the desired TMS-ethynyl triazole nucleoside ETCAR, even on substrates where terminal alkynes deliver diminished yields or predominantly form the reduced byproduct [1].

Replacement of Trimethylstannyl Reagents for Safety-Conscious Synthesis Scale-Up

Laboratories scaling Stille-type ethynylations may be tempted to use trimethyltin analogs for marginal reactivity gains. However, the ~1000-fold higher neurotoxicity of Me3Sn reagents relative to Bu3Sn reagents imposes severe exposure limits and waste handling requirements [1]. This compound, containing the tributyltin moiety, achieves comparable coupling efficiency while enabling manageable safety protocols. It is therefore the preferred organotin ethynyl donor for process development and preparative synthesis where occupational health and environmental discharge are scrutinized [1].

Application
Selection Property
Validation Focus
TMS-protected nucleoside synthesis
Alkyne homocoupling suppression
Exclusive desired cross-coupling product
Total synthesis of polycyclic natural products
Orthogonal ethynylation/deprotection
Step-count reduction and route efficiency
Dehalogenation-sensitive nucleoside coupling
Mitigation of reductive dehalogenation
Yield recovery on challenging substrates
Safety-conscious synthesis scale-up
Reduced organotin hazard profile
Occupational exposure and waste compliance

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